6-Butylquinoline-8-sulfonic acid
Description
Properties
CAS No. |
105911-74-8 |
|---|---|
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.327 |
IUPAC Name |
6-butylquinoline-8-sulfonic acid |
InChI |
InChI=1S/C13H15NO3S/c1-2-3-5-10-8-11-6-4-7-14-13(11)12(9-10)18(15,16)17/h4,6-9H,2-3,5H2,1H3,(H,15,16,17) |
InChI Key |
RGOURDNYXYEDFB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)O |
Synonyms |
8-Quinolinesulfonic acid, 6-butyl- |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of 6-Butylquinoline
The most straightforward approach involves sulfonating pre-synthesized 6-butylquinoline. Sulfonation typically employs fuming sulfuric acid (oleum) or sulfur trioxide under controlled temperatures.
Procedure :
-
Substrate Preparation : 6-Butylquinoline is synthesized via Friedel-Crafts alkylation of quinoline using butyl chloride in the presence of aluminum chloride.
-
Sulfonation : The alkylated quinoline is treated with 20% oleum at 80–120°C for 4–6 hours. The sulfonic acid group preferentially attaches at the 8-position due to the electron-donating effects of the butyl group at the 6-position.
-
Workup : The crude product is neutralized with aqueous sodium hydroxide, and the sodium salt is precipitated, yielding this compound sodium salt with a reported yield of 68–72%.
Key Parameters :
-
Temperature: Exceeding 150°C risks desulfonation or side reactions.
-
Oleum Concentration: Higher concentrations (≥25%) improve reaction rates but may reduce selectivity.
Alkylation of Quinoline-8-sulfonic Acid
Alternatively, introducing the butyl group after sulfonation can circumvent challenges in regioselectivity.
Procedure :
-
Sulfonation : Quinoline is sulfonated at the 8-position using concentrated sulfuric acid at 180°C, yielding quinoline-8-sulfonic acid.
-
Alkylation : The sulfonic acid is alkylated at the 6-position via electrophilic substitution. A mixture of butyl bromide, AlCl₃, and dichloromethane is refluxed at 40°C for 12 hours. The Lewis acid catalyzes the formation of a carbocation, which attacks the electron-rich 6-position.
-
Isolation : The product is extracted with ethyl acetate and purified via recrystallization, achieving a yield of 55–60%.
Challenges :
-
The sulfonic acid group deactivates the ring, necessitating vigorous conditions.
-
Competing reactions at the 2- and 4-positions may occur, requiring excess alkylating agents.
Multi-step Assembly from Aniline Derivatives
A fragment-based strategy constructs the quinoline ring with pre-installed functional groups.
Procedure :
-
Aniline Derivative Synthesis : 3-Butylaniline is prepared by hydrogenating 3-nitrobutylbenzene.
-
Cyclization : The aniline reacts with acrolein in vacuum gas oil at 150–200°C using dodecylbenzenesulfonic acid as a catalyst, forming 6-butylquinoline.
-
Sulfonation : The intermediate undergoes sulfonation as described in Section 2.1.
Advantages :
-
Avoids direct functionalization of the quinoline ring, improving regioselectivity.
-
Scalable for industrial production, with yields up to 76% after optimization.
Reaction Optimization and Catalytic Systems
Catalysts for Sulfonation and Alkylation
Temperature and Solvent Effects
| Parameter | Sulfonation Range | Alkylation Range |
|---|---|---|
| Temperature (°C) | 80–150 | 40–80 |
| Solvent | Oleum | Dichloromethane |
| Reaction Time (h) | 4–8 | 10–14 |
Higher temperatures accelerate sulfonation but risk decomposition, while alkylation benefits from prolonged reaction times to improve selectivity.
Industrial-Scale Considerations
Q & A
Q. What are the established synthetic routes for 6-Butylquinoline-8-sulfonic acid, and what are their critical reaction parameters?
- Methodological Answer : Synthesis typically involves sulfonation of the quinoline core followed by alkylation. Key steps include:
- Sulfonation : Use concentrated H₂SO₄ at 80–100°C for 6–8 hours to introduce the sulfonic acid group at position 8. Prolonged heating (>12 hours) risks over-sulfonation and side-product formation .
- Butylation : Introduce the butyl group via Friedel-Crafts alkylation using 1-bromobutane and AlCl₃ as a catalyst. Maintain anhydrous conditions and a nitrogen atmosphere to prevent hydrolysis .
- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >90% purity. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Use a combination of techniques:
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms the substitution pattern (δ 8.5–9.0 ppm for quinoline protons; δ 1.2–1.6 ppm for butyl chain) .
- Mass Spectrometry (MS) : ESI-MS in negative mode detects the molecular ion peak [M–H]⁻ at m/z 279.3 (calc. 279.14) .
- HPLC : C18 column with 0.1% TFA in mobile phase (flow rate: 1 mL/min) resolves impurities. Retention time: ~8.2 minutes .
Table 1 : Characterization Data Summary
| Parameter | Value/Technique | Reference |
|---|---|---|
| Purity | >98% (HPLC) | |
| Solubility | 25 mg/mL (H₂O) | |
| λ_max (UV) | 254 nm |
Advanced Research Questions
Q. How can researchers optimize the yield of this compound while minimizing by-products?
- Methodological Answer :
- Reagent Ratios : Use a 1:1.2 molar ratio of quinoline precursor to sulfonating agent to avoid incomplete sulfonation. Excess H₂SO₄ increases side reactions .
- Temperature Control : Maintain sulfonation at 90°C (±2°C) using a precision oil bath. Higher temperatures degrade the quinoline backbone .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for alkylation efficiency. AlCl₃ provides 15% higher yield but requires rigorous post-reaction quenching .
Q. What strategies are recommended for resolving discrepancies in metal complexation data with this compound?
- Methodological Answer :
- pH-Dependent Studies : Perform titrations (pH 2–10) to identify optimal complexation conditions. The sulfonic acid group deprotonates above pH 4, enhancing metal binding .
- Competitive Ligand Assays : Compare stability constants with EDTA or 8-hydroxyquinoline analogs to validate selectivity .
- X-ray Crystallography : Resolve structural ambiguities in metal complexes (e.g., Cu²⁺ vs. Fe³⁺ coordination modes) .
Q. How does the alkyl chain length in butyl-substituted quinoline sulfonic acids influence their physicochemical properties?
- Methodological Answer :
- LogP Analysis : Compare octanol-water partition coefficients (e.g., butyl vs. methyl analogs). Butyl substitution increases hydrophobicity (LogP +0.5), affecting membrane permeability .
- Thermogravimetric Analysis (TGA) : Longer alkyl chains (e.g., butyl vs. ethyl) reduce thermal stability by 20–30°C due to increased molecular flexibility .
Q. What computational approaches are validated for modeling this compound's interactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model sulfonic acid group acidity (pKa ~2.1) and charge distribution .
- Molecular Dynamics (MD) : Simulate aqueous solubility and aggregation behavior. The butyl chain induces micelle formation at concentrations >10 mM .
Q. How to design experiments to study the compound's stability under various conditions?
- Methodological Answer :
- Forced Degradation : Expose to UV light (254 nm, 48 hours), acidic (1M HCl), and basic (1M NaOH) conditions. Monitor degradation via HPLC: acidic conditions cleave the sulfonic acid group .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. No significant degradation if sealed in amber glass .
Q. What are the challenges in extrapolating in vitro results to biological systems for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
